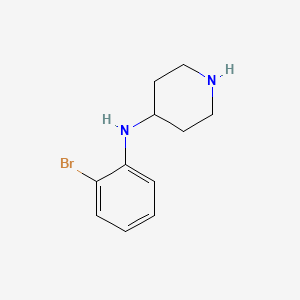

N-(2-bromophenyl)piperidin-4-amine

描述

属性

IUPAC Name |

N-(2-bromophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWMQKPYFRHDJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(4-Chloro-2-nitrophenyl)piperidin-4-amine: Substituents: Chlorine (para) and nitro (ortho) groups. Synthesis: Prepared via coupling of 2-halo-5-chloro-nitrobenzene with 4-aminopiperidine under weak alkali conditions, followed by reduction and cyclization .

- 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine: Substituents: Bromine (ortho) and trifluoromethyl (para) groups; dimethylamino on piperidine. Properties: The electron-withdrawing CF₃ group significantly alters electronic density on the aromatic ring, which may enhance metabolic stability but reduce solubility compared to the unmodified bromophenyl group .

- N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine: Substituents: Methoxy (para) and phenylethyl groups.

Modifications on the Piperidine Ring

N-(1-Benzylpiperidin-4-yl)-N-(3,4-dichlorophenyl)propionamide :

- Modifications : Benzyl group on piperidine nitrogen; dichlorophenyl and propionamide substituents.

- Properties : The benzyl group enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility. The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the bromophenyl group’s moderate electronegativity .

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride :

Stereochemical Variations

- (3R)- and (3S)-N-[(2-bromophenyl)methyl]piperidin-3-amine dihydrochloride :

- Modifications : Chiral centers at the 3-position of piperidine; bromophenyl linked via methylene.

- Properties : Stereochemistry influences binding affinity to chiral targets (e.g., enzymes, receptors). The methylene spacer alters spatial orientation compared to the direct linkage in the target compound .

Comparative Data Table

准备方法

Stepwise Synthetic Methods

Formation of N-phenylpiperidine Intermediate

A common approach involves reacting bromobenzene derivatives with piperidine under basic conditions and elevated temperatures to form N-phenylpiperidine derivatives.

-

- Bromobenzene or substituted bromobenzene (e.g., 2-bromobenzene for ortho substitution)

- Piperidine in slight excess (molar ratio approx. 1:1 to 1:1.1)

- Alkali base such as potassium tert-butoxide or sodium tert-amylate

- Polar aprotic solvent like sulfolane

- Heating at 150–180 °C under nitrogen atmosphere

Mechanism:

Nucleophilic aromatic substitution facilitated by the strong base and high temperature leads to the formation of N-phenylpiperidine by displacement of bromide or direct coupling.Yields:

High yields are reported, typically above 85%, with high purity (GC > 98%) after purification.

Bromination to Obtain N-(2-bromophenyl)piperidin-4-amine

The bromination step introduces the bromine atom ortho to the amine substituent on the phenyl ring.

-

- N-bromosuccinimide (NBS)

- Dibromohydantoin (DBH)

-

- Tetra-n-butylammonium tetraphenylborate (phase transfer catalyst)

-

- Dichloromethane (DCM)

- Acetonitrile (MeCN)

-

- Temperature controlled between 10–40 °C

- Stirring under nitrogen atmosphere

- Slow addition of brominating reagent to control reaction rate and selectivity

- Reaction times ranging from 5 to 6 hours

-

- Quenching with saturated sodium bisulfite solution to remove excess bromine

- Extraction with dichloromethane

- Washing and drying organic layers

- Concentration under reduced pressure

- Purification by recrystallization using dichloromethane and n-heptane solvent mixture (ratio 1:4)

- Alternatively, vacuum distillation can be used

-

- Yields range from 87% to 90%

- Purity by GC analysis reported as 98.5% to 99.5%

Representative Experimental Data

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purification Method | Purity (GC %) |

|---|---|---|---|---|---|---|

| N-phenylpiperidine formation | Bromobenzene + piperidine + K t-BuO + sulfolane | 150–180 | 4–6 | ~85–90 | Distillation | >98 |

| Bromination | N-phenylpiperidine + NBS + tetra-n-butylammonium tetraphenylborate + DCM | 15–25 | 5 | 90.1 | Recrystallization (DCM/n-heptane 1:4) | 98.5 |

| Bromination | N-phenylpiperidine + DBH + tetra-n-butylammonium tetraphenylborate + DCM | 20–25 | 5 | 87.2 | Recrystallization (DCM/n-heptane 1:4) | 99.5 |

Detailed Reaction Mechanism Insights

- The initial nucleophilic substitution or coupling is facilitated by the strong base which deprotonates piperidine, enhancing nucleophilicity.

- The bromination proceeds via electrophilic aromatic substitution, with the catalyst facilitating the generation of electrophilic bromine species from NBS or DBH.

- Temperature control is critical to avoid polybromination or side reactions.

- The use of phase transfer catalysts improves reaction efficiency and selectivity.

Alternative Synthetic Approaches

Though the above method is the most documented and efficient, other approaches exist such as:

- Direct amination of 2-bromonitrobenzene followed by reduction of the nitro group to amine and subsequent piperidine substitution.

- Palladium-catalyzed Buchwald-Hartwig amination of 2-bromophenyl halides with piperidin-4-amine, though less common for this specific compound.

Summary Table of Key Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting materials | Bromobenzene, piperidine | Or 2-bromobenzene for ortho substitution |

| Base | Potassium tert-butoxide, sodium tert-amylate | Strong, sterically hindered bases |

| Solvent (Step 1) | Sulfolane | High boiling point polar aprotic solvent |

| Temperature (Step 1) | 150–180 °C | High temperature for nucleophilic aromatic substitution |

| Brominating agent | N-bromosuccinimide, dibromohydantoin | Mild brominating agents |

| Catalyst | Tetra-n-butylammonium tetraphenylborate | Phase transfer catalyst |

| Solvent (Step 2) | Dichloromethane, acetonitrile | Suitable for bromination step |

| Temperature (Step 2) | 10–40 °C | Controlled to prevent overbromination |

| Reaction time (Step 2) | 5–6 hours | Sufficient for complete bromination |

| Yield | 85–90% | High yield with optimized conditions |

| Purification | Recrystallization or vacuum distillation | Solvent system DCM:n-heptane (1:4) |

| Purity (GC) | >98% | High purity product |

Research Findings and Practical Considerations

- The described two-step synthetic method is advantageous due to its simplicity, relatively mild conditions, and high yield.

- The use of sulfolane and strong base in the first step ensures high conversion to N-phenylpiperidine.

- Bromination with NBS or DBH in the presence of a phase transfer catalyst provides regioselective bromination at the ortho position.

- Purification by recrystallization using dichloromethane and n-heptane is effective in obtaining analytically pure material.

- Nitrogen atmosphere is recommended to avoid oxidation and side reactions.

- Control of temperature and reagent addition rate is crucial for selectivity and yield.

常见问题

Q. What are the standard synthetic routes for preparing N-(2-bromophenyl)piperidin-4-amine?

The compound is typically synthesized via nucleophilic substitution or reductive amination . A common approach involves reacting 2-bromoaniline with a piperidin-4-amine derivative under alkaline conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reaction optimization focuses on controlling temperature (60–100°C) and stoichiometry to minimize side products like diarylamines . Post-synthesis purification often employs column chromatography or recrystallization for >95% purity.

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., bromophenyl protons at δ 7.3–7.8 ppm, piperidine ring protons at δ 2.5–3.5 ppm).

- X-ray crystallography (using SHELX software for refinement) to resolve stereochemistry and bond angles .

- Mass spectrometry (ESI-TOF) to verify molecular weight (theoretical: ~269.15 g/mol) and isotopic patterns from bromine .

Q. What preliminary biological assays are used to evaluate this compound?

Initial screens often assess:

- Receptor binding affinity (e.g., GPCRs, serotonin/dopamine receptors via radioligand displacement assays).

- Enzyme inhibition (e.g., cytochrome P450 isoforms using fluorometric substrates).

- Cytotoxicity (MTT assay in HEK-293 or HepG2 cell lines). Data interpretation must account for solvent controls (DMSO <0.1%) to avoid false positives .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and analogs be resolved?

Discrepancies often arise from substituent positioning (e.g., 2-bromo vs. 4-bromo isomers) or conformational rigidity in the piperidine ring. To address this:

- Perform molecular docking (AutoDock Vina) to compare binding poses with target proteins (e.g., σ receptors).

- Validate with site-directed mutagenesis of key residues in the binding pocket.

- Use QSAR models to correlate electronic effects (Hammett σ values) of bromine with activity trends .

Q. What strategies optimize reaction yields for large-scale synthesis?

Key optimizations include:

- Solvent selection : Replacing ethanol with DMSO improves solubility of intermediates (yield increase from 60% to 85%) .

- Catalyst screening : Palladium on carbon (Pd/C) enhances reductive amination efficiency under H₂ (5 atm).

- Flow chemistry : Continuous flow reactors reduce reaction time from 24h to 2h by improving mass transfer .

Q. How does the bromine substituent influence metabolic stability in vivo?

Bromine’s electron-withdrawing effect reduces oxidative metabolism by CYP3A4, as shown in microsomal stability assays (t₁/₂ >120 min vs. <30 min for non-halogenated analogs). However, it increases susceptibility to glutathione conjugation (detectable via LC-MS/MS in hepatocyte incubations). Comparative studies with fluorine or chlorine analogs reveal trade-offs between metabolic stability and off-target toxicity .

Q. What computational methods predict the compound’s solid-state properties?

- DFT calculations (Gaussian 16) model crystal packing and lattice energy, aiding polymorph screening.

- Hirshfeld surface analysis identifies dominant intermolecular interactions (e.g., C–H···π for bromophenyl groups).

- Thermogravimetric analysis (TGA) validates predicted decomposition temperatures (~200°C) .

Methodological Guidance

Q. How to design SAR studies for this compound derivatives?

- Core modifications : Vary piperidine substituents (e.g., N-methyl vs. N-ethyl) to probe steric effects.

- Aromatic ring substitutions : Replace bromine with -CF₃, -OCH₃, or -NO₂ to assess electronic impacts.

- Biological assays : Use parallel artificial membrane permeability (PAMPA) and hERG inhibition assays to prioritize lead compounds .

Q. What analytical techniques resolve enantiomeric impurities?

- Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) separates enantiomers with >99% ee.

- Circular dichroism (CD) confirms absolute configuration by comparing experimental and simulated spectra .

Data Contradiction Analysis

Q. Why do solubility studies conflict across literature sources?

Discrepancies often stem from polymorphism or amorphous vs. crystalline forms. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。